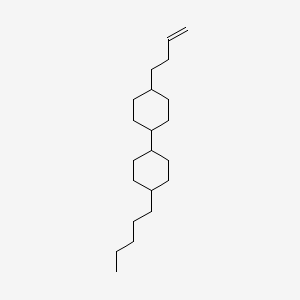
trans,trans-4-But-3-enyl-4''-pentyl-bicyclohexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl: is a chemical compound with the molecular formula C21H38 It is a bicyclic compound featuring two cyclohexyl rings connected by a butenyl and a pentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl typically involves the coupling of appropriate cyclohexyl derivatives. One common method involves the use of a Grignard reaction, where a Grignard reagent is reacted with a suitable halide to form the desired bicyclic structure. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl may involve large-scale Grignard reactions or other coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products:
Oxidation: Ketones, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds, amines, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in biological studies to understand the interactions of bicyclic compounds with biological systems. It can serve as a model compound for studying membrane interactions and protein binding.
Medicine: In medicine, derivatives of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl may be explored for their potential therapeutic properties. Research may focus on its effects on cellular pathways and its potential as a drug candidate.
Industry: In industry, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- trans,trans-4-But-3-enyl-4’'-p-tolyl-bicyclohexyl
- trans,trans-4-But-3-enyl-4’'-(3,4-difluoro-phenyl)-bicyclohexyl
Comparison: Compared to similar compounds, trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl is unique due to its specific substituents, which influence its chemical reactivity and physical properties. The presence of the butenyl and pentyl groups provides distinct steric and electronic effects, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
203864-69-1 |
|---|---|
Molekularformel |
C21H38 |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
1-but-3-enyl-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C21H38/c1-3-5-7-9-19-12-16-21(17-13-19)20-14-10-18(11-15-20)8-6-4-2/h4,18-21H,2-3,5-17H2,1H3 |
InChI-Schlüssel |
DTEWNONTMBAKOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


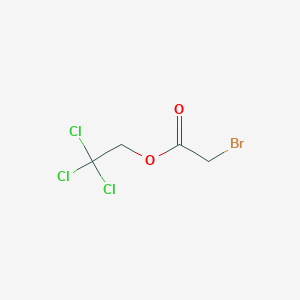



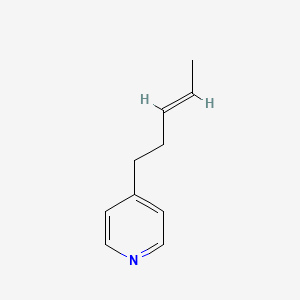
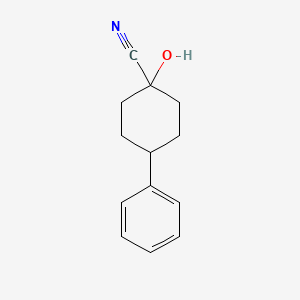
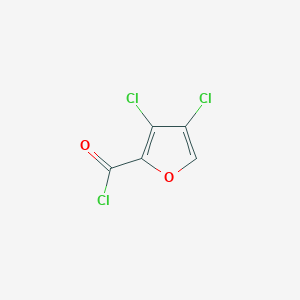
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
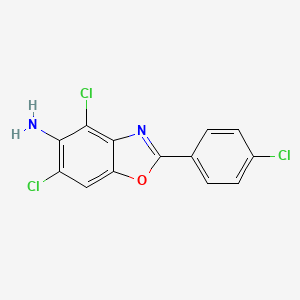

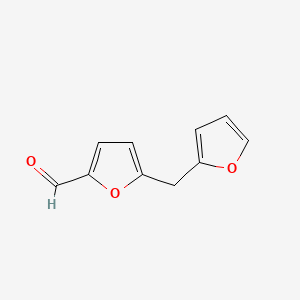
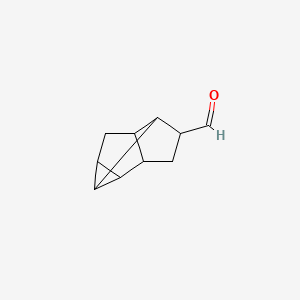
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)

